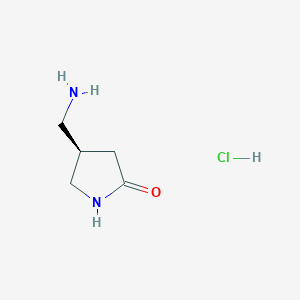

(R)-4-(Aminomethyl)pyrrolidin-2-one hydrochloride

Description

Properties

IUPAC Name |

(4R)-4-(aminomethyl)pyrrolidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O.ClH/c6-2-4-1-5(8)7-3-4;/h4H,1-3,6H2,(H,7,8);1H/t4-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWHAXXIEOKYGKQ-PGMHMLKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CNC1=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-4-(Aminomethyl)pyrrolidin-2-one Hydrochloride: A Technical Guide to its Putative Mechanism of Action

Abstract

(R)-4-(Aminomethyl)pyrrolidin-2-one hydrochloride is a chiral pyrrolidinone derivative with potential applications in neuroscience research and drug development. While direct pharmacological data for this specific compound is limited, its structural analogy to the nootropic agent nebracetam provides a strong foundation for postulating its mechanism of action. This in-depth technical guide synthesizes the available evidence for related compounds, proposing a primary mechanism centered on the modulation of the cholinergic system, specifically as an agonist of the M1 muscarinic acetylcholine receptor. A secondary potential mechanism involving the GABAergic system is also explored. This document provides a comprehensive overview of the theoretical framework, supporting data from analogous compounds, and detailed experimental protocols to validate these hypotheses, serving as a vital resource for researchers, scientists, and drug development professionals.

Introduction: The Pyrrolidinone Scaffold in Nootropic Drug Discovery

The pyrrolidinone core is a privileged scaffold in medicinal chemistry, forming the basis of the "racetam" class of nootropic agents. These compounds, including the archetypal piracetam, have been investigated for their cognitive-enhancing effects in various neurological conditions such as dementia and age-related cognitive decline.[1] The versatility of the pyrrolidinone ring allows for a wide range of chemical modifications, leading to a diverse array of pharmacological activities.[2] (R)-4-(aminomethyl)pyrrolidin-2-one hydrochloride, by virtue of its structure, belongs to this promising class of molecules.

Proposed Primary Mechanism of Action: M1 Muscarinic Acetylcholine Receptor Agonism

The most compelling hypothesis for the mechanism of action of (R)-4-(aminomethyl)pyrrolidin-2-one hydrochloride stems from its close structural relationship to nebracetam (4-(aminomethyl)-1-benzylpyrrolidin-2-one). Nebracetam is a well-characterized nootropic agent that has been shown to act as an agonist at the M1 muscarinic acetylcholine receptor.[3]

The Cholinergic Hypothesis of Memory and Learning

The cholinergic system, which utilizes acetylcholine (ACh) as its primary neurotransmitter, plays a crucial role in cognitive functions, including learning and memory. M1 muscarinic receptors, a subtype of acetylcholine receptors, are highly expressed in the cerebral cortex and hippocampus, brain regions integral to these processes. Agonism of M1 receptors is a key strategy in the development of cognitive enhancers.[4]

Evidence from the Structural Analog Nebracetam

Studies on nebracetam have demonstrated its ability to directly stimulate M1 muscarinic receptors, leading to an increase in intracellular calcium concentration ([Ca²⁺]i), a hallmark of Gq-coupled GPCR activation.[3] This activity is believed to be a primary contributor to its pro-cognitive effects.[5] The key structural feature shared between nebracetam and (R)-4-(aminomethyl)pyrrolidin-2-one hydrochloride is the 4-(aminomethyl)pyrrolidin-2-one core, suggesting a similar pharmacophore for M1 receptor interaction.

Proposed Signaling Pathway

The proposed signaling cascade initiated by the binding of (R)-4-(aminomethyl)pyrrolidin-2-one hydrochloride to the M1 muscarinic receptor is depicted below.

Figure 1: Proposed M1 Muscarinic Receptor Signaling Pathway.

Putative Secondary Mechanism of Action: Modulation of the GABAergic System

In addition to its effects on the cholinergic system, nefiracetam, another related pyrrolidinone derivative, has been shown to facilitate GABAergic transmission.[6] Given that (R)-4-(aminomethyl)pyrrolidin-2-one hydrochloride is a structural analog of GABA, it is plausible that it may also interact with the GABAergic system.

The Role of GABA in Neuronal Inhibition

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[7] GABAergic signaling is crucial for maintaining the balance between neuronal excitation and inhibition. GABA exerts its effects through two main types of receptors: ionotropic GABA-A receptors and metabotropic GABA-B receptors.[8]

Potential Interactions with GABA Receptors

(R)-4-(aminomethyl)pyrrolidin-2-one hydrochloride could potentially act as a GABA-A receptor agonist or a positive allosteric modulator (PAM). As an agonist, it would directly bind to the GABA binding site and open the chloride channel, leading to hyperpolarization of the neuron.[9] As a PAM, it would bind to an allosteric site on the receptor, enhancing the effect of endogenous GABA.[10]

Figure 2: Hypothesized Modulation of the GABA-A Receptor.

Experimental Validation: Protocols and Methodologies

To substantiate the proposed mechanisms of action for (R)-4-(aminomethyl)pyrrolidin-2-one hydrochloride, a series of in vitro and cellular assays are required.

Muscarinic Receptor Binding Assays

These assays are designed to determine the affinity of the compound for muscarinic receptor subtypes.

Protocol: Radioligand Binding Displacement Assay [11][12]

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human M1 muscarinic receptor (e.g., CHO-K1 cells).

-

Assay Buffer: Prepare a binding buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).

-

Reaction Mixture: In a 96-well plate, combine the cell membrane preparation, a constant concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine), and varying concentrations of (R)-4-(aminomethyl)pyrrolidin-2-one hydrochloride.

-

Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Add scintillation cocktail to the wells and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibitory constant).

Functional Assays for Muscarinic Receptor Agonism

Functional assays measure the cellular response following receptor activation.

Protocol: Intracellular Calcium Mobilization Assay [3]

-

Cell Culture: Culture a cell line endogenously or recombinantly expressing the M1 muscarinic receptor (e.g., Jurkat cells or CHO-K1-hM1 cells).

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Addition: Add varying concentrations of (R)-4-(aminomethyl)pyrrolidin-2-one hydrochloride to the cells.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

-

Data Analysis: Calculate the EC₅₀ value (the concentration of the compound that produces 50% of the maximal response).

GABA-A Receptor Binding and Functional Assays

Similar assays can be employed to investigate the interaction with GABA-A receptors.

Protocol: [³H]-Muscimol Binding Assay [13]

This assay follows a similar principle to the muscarinic receptor binding assay but uses [³H]-muscimol, a GABA-A receptor agonist, as the radioligand and cell membranes prepared from a brain region rich in GABA-A receptors (e.g., cerebellum).

Protocol: Electrophysiological Assay (Patch-Clamp)

-

Cell Preparation: Use cultured neurons or a cell line expressing GABA-A receptors.

-

Patch-Clamp Recording: Obtain whole-cell patch-clamp recordings from the cells.

-

Compound Application: Apply GABA alone and in combination with varying concentrations of (R)-4-(aminomethyl)pyrrolidin-2-one hydrochloride.

-

Current Measurement: Measure the GABA-A receptor-mediated chloride currents.

-

Data Analysis: Determine if the compound potentiates the GABA-induced current, which would be indicative of positive allosteric modulation.

Quantitative Data from Analogous Compounds

The following table summarizes key quantitative data for nebracetam, providing a benchmark for the expected potency of (R)-4-(aminomethyl)pyrrolidin-2-one hydrochloride if it shares a similar mechanism.

| Compound | Assay | Receptor/Target | Parameter | Value | Cell Line/System | Reference |

| Nebracetam | Intracellular Ca²⁺ Mobilization | M1 Muscarinic Receptor | EC₅₀ | 1.59 µM | Jurkat cells | [3] |

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of (R)-4-(aminomethyl)pyrrolidin-2-one hydrochloride is currently lacking, a strong, scientifically-grounded hypothesis can be formulated based on its structural similarity to the M1 muscarinic agonist nebracetam. The primary proposed mechanism is agonism at the M1 muscarinic acetylcholine receptor, with a potential secondary role in modulating the GABAergic system. The experimental protocols detailed in this guide provide a clear roadmap for the validation of these hypotheses. Future research should focus on conducting these assays to elucidate the precise pharmacological profile of this compound. Such studies will be instrumental in determining its potential as a novel nootropic agent and will contribute to the broader understanding of the structure-activity relationships within the pyrrolidinone class of cognitive enhancers.

References

-

Zhang, Y., et al. (2022). The unconventional activation of the muscarinic acetylcholine receptor M4R by diverse ligands. Cell Research, 32(5), 481-495. [Link]

-

Dolezal, V., & Tucek, S. (1983). 4-Aminopyridine interrupts the modulation of acetylcholine release mediated by muscarinic and opiate receptors. Journal of Neurochemistry, 41(5), 1339-1344. [Link]

-

Mondadori, C., et al. (1989). Do piracetam-like compounds act centrally via peripheral mechanisms?. Brain Research, 482(2), 333-339. [Link]

-

Wikipedia. Amisulpride. [Link]

-

Wikipedia. GABAA receptor positive allosteric modulator. [Link]

-

Gualtieri, F., et al. (2000). Muscarinic subtype affinity and functional activity profile of 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine and 1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)pyrrolidine derivatives. Il Farmaco, 55(1), 31-41. [Link]

-

Wikipedia. GABAA receptor. [Link]

-

Ringheim, G. E., & Shutske, G. M. (1990). Derivatives of the muscarinic agent N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide. Journal of Medicinal Chemistry, 33(3), 1073-1078. [Link]

-

Al-Otaibi, F., & Al-Ghamdi, B. (2020). GABAA receptors: structure, function, pharmacology, and related disorders. Journal of Microscopy and Ultrastructure, 8(4), 137. [Link]

-

Enna, S. J. (2001). Characterization of GABA Receptors. Current Protocols in Neuroscience, 1(1), 1-7. [Link]

-

Eglen, R. M., & Harris, G. C. (1993). In Vitro Muscarinic Receptor Radioligand-Binding Assays. Current Protocols in Pharmacology, 1(4), 15.1-15.16. [Link]

-

Nishizaki, T., et al. (1994). Nebracetam (WEB 1881FU) Prevents N-Methyl-D-Aspartate Receptor-Mediated Neurotoxicity in Rat Striatal Slices. Journal of Pharmacology and Experimental Therapeutics, 269(3), 1091-1097. [Link]

-

Rigo, B., et al. (2002). Synthesis of Novel Pyrrolidin-2-ones: γ-Aminobutyric Acid Cyclic Analogues. Synthetic Communications, 32(21), 3341-3349. [Link]

-

Gilbert, D., et al. (2007). A yellow fluorescent protein-based assay for high-throughput screening of glycine and GABAA receptor chloride channels. Neuroscience Letters, 412(2), 152-157. [Link]

-

Walther, D., et al. (2020). Structure-Activity Relationship Study of Psychostimulant Synthetic Cathinones Reveals Nanomolar Antagonist Potency of α-Pyrrolidinohexiophenone at Human Muscarinic M2 Receptors. ACS Chemical Neuroscience, 11(7), 1049-1064. [Link]

-

Nabeshima, T., & Nitta, A. (1994). Cellular mechanisms underlying cognition-enhancing actions of nefiracetam (DM-9384). Nihon shinkei seishin yakurigaku zasshi= Japanese journal of psychopharmacology, 14(2), 97-105. [Link]

-

Wang, Y., et al. (2021). Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. Molecules, 26(4), 1083. [Link]

-

Mésange, A., et al. (2020). The Role of Orthosteric Building Blocks of Bitopic Ligands for Muscarinic M1 Receptors. ACS Omega, 5(20), 11576-11587. [Link]

-

Ninja Nerd. (2022, September 16). Autonomic Pharmacology | Muscarinic Antagonists [Video]. YouTube. [Link]

-

MilliporeSigma. Receptor Binding Assays. [Link]

-

Janković, S. M., et al. (2021). Experimental GABA A Receptor Agonists and Allosteric Modulators for the Treatment of Focal Epilepsy. Drug Design, Development and Therapy, 15, 1021. [Link]

-

Chun, L., et al. (2021). The GABAB Receptor—Structure, Ligand Binding and Drug Development. International Journal of Molecular Sciences, 22(15), 8295. [Link]

-

Hulme, E. C., & Birdsall, N. J. (1992). Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site. Journal of Receptor Research, 12(1), 57-96. [Link]

-

Wusteman, M. C., et al. (1997). Effect of nebracetam on content of high-energy phosphates and morphometry of rat astrocytes in vitro. Comparison with piracetam. Acta Poloniae Pharmaceutica, 54(4), 323-327. [Link]

-

van Oordt, T. M., et al. (2018). Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid. Green Chemistry, 20(15), 3535-3541. [Link]

-

Catalyst University. (2017, October 10). The GABAa Receptor & Positive Allosteric Modulation [Video]. YouTube. [Link]

-

Bessonov, S., et al. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 26(16), 4967. [Link]

-

Company, R., et al. (2020). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Catalysts, 10(11), 1269. [Link]

-

Dr Matt & Dr Mike. (2023, May 1). Direct Muscarinic Agonists - in 2 mins! [Video]. YouTube. [Link]

Sources

- 1. Derivatives of the muscarinic agent N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Do piracetam-like compounds act centrally via peripheral mechanisms? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Cellular mechanisms underlying cognition-enhancing actions of nefiracetam (DM-9384) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GABAA receptor - Wikipedia [en.wikipedia.org]

- 10. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 11. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Receptor-Ligand Binding Assays [labome.com]

- 13. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: (R)-4-(Aminomethyl)pyrrolidin-2-one Hydrochloride

This is an in-depth technical guide on (R)-4-(Aminomethyl)pyrrolidin-2-one hydrochloride , a specialized chiral scaffold used in medicinal chemistry.[1]

A Chiral Pharmacophore for Next-Generation CNS and Anti-Infective Therapeutics[1]

Executive Summary

(R)-4-(Aminomethyl)pyrrolidin-2-one hydrochloride (CAS: 1434126-92-7) is a high-value chiral building block belonging to the gamma-lactam class.[1] Structurally, it represents a conformationally restricted analog of gamma-aminobutyric acid (GABA) .[1]

Unlike simple pyrrolidines, this molecule possesses a specific (R)-stereocenter at the C4 position and an exocyclic primary amine. These features make it a critical intermediate in the synthesis of SV2A ligands (racetam derivatives), quinolone antibiotics , and peptide mimetics . Its biological utility lies in its ability to orient functional groups into specific hydrophobic pockets of target proteins (e.g., Synaptic Vesicle Protein 2A) with high stereoselectivity.

Structural Biology & Pharmacophore Analysis[2]

1.1 The "GABA-Turn" Mimicry

The pyrrolidin-2-one ring is a rigidified form of GABA.[1] In flexible GABA analogs, the molecule can adopt multiple conformations. By cyclizing the backbone into a 5-membered lactam, (R)-4-(Aminomethyl)pyrrolidin-2-one locks the structure into a specific conformation that mimics the beta-turn of peptides.[1]

-

Rigid Scaffold: The lactam ring reduces the entropic penalty of binding to receptors.

-

Vector Positioning: The (R)-aminomethyl group acts as a "handle," projecting substituents into a defined spatial vector (typically the

or hydrophobic accessory pocket of a receptor).[1]

1.2 Stereochemical Significance (The "R" Factor)

In the context of SV2A ligands (the target of Levetiracetam and Brivaracetam), the stereochemistry at the C4 position is the primary determinant of affinity.

-

Levetiracetam: Unsubstituted at C4. Moderate affinity.

-

Brivaracetam: (4R)-propyl substituent.[1] High affinity (10–30x Levetiracetam).

-

(R)-4-(Aminomethyl)pyrrolidin-2-one: Provides the essential (4R)-geometry required to access the high-affinity state of SV2A, serving as a precursor for novel ligands where the propyl group is replaced by amine-linked functionalities (e.g., sulfonamides, ureas).[1]

Figure 1: Pharmacophore transition from flexible GABA to the rigid (R)-4-(Aminomethyl)pyrrolidin-2-one scaffold.[1][2]

Biological Applications & Activity Profile[2][4][5][6][7][8][9]

While the free hydrochloride salt has low intrinsic potency compared to fully functionalized drugs, it is the functional precursor for two major classes of bioactive molecules.

2.1 CNS Therapeutics (SV2A & GABA-ergic Systems)

The scaffold is used to synthesize "Next-Generation Racetams."[1] The primary amine allows for the attachment of lipophilic groups that cross the Blood-Brain Barrier (BBB).[1]

-

Mechanism: Modulation of neurotransmitter release via Synaptic Vesicle Protein 2A (SV2A).

-

SAR Insight: Derivatives synthesized from this scaffold have shown potential as anti-epileptics and cognitive enhancers. The (R)-configuration aligns with the binding pocket preferences observed in UCB Pharma's racetam development program [1].[1]

2.2 Antibacterial Agents (Quinolone Hybrids)

The pyrrolidine ring is a common side-chain in fluoroquinolones (e.g., Gemifloxacin, Moxifloxacin).

-

Role: The (R)-4-aminomethyl group improves water solubility and pharmacokinetics.[1]

-

Target: Bacterial DNA Gyrase and Topoisomerase IV.

-

Activity: Derivatives incorporating this specific isomer often exhibit reduced efflux pump susceptibility compared to their racemic counterparts.

2.3 Comparative Activity Data (Derivatives)

The following table illustrates the impact of the (4R)-substituent on biological activity in SV2A ligands (Model System).

| Compound Class | C4-Substituent | Stereochemistry | Relative SV2A Affinity (Ki) | Biological Outcome |

| Levetiracetam | H | N/A | 1.0 (Baseline) | Moderate Seizure Control |

| Brivaracetam | n-Propyl | (4R) | ~10-30x | High Potency / Fast Onset |

| Scaffold Derivative | -CH2-NH-R | (4R) | Variable (High) | Tunable Potency via 'R' group |

| Scaffold Derivative | -CH2-NH-R | (4S) | < 0.1x | Loss of Activity (Eutomer/Distomer) |

Data extrapolated from structure-activity relationship studies of pyrrolidone SV2A ligands [2].

Experimental Protocols

3.1 Self-Validating Synthesis of N-Alkylated Derivatives

To utilize this scaffold for biological testing, the lactam nitrogen (N1) is typically alkylated, and the exocyclic amine (N') is functionalized.[1]

Reagents:

-

Substrate: (R)-4-(Aminomethyl)pyrrolidin-2-one HCl[1][2][3][4]

-

Base: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu)[1]

-

Solvent: Anhydrous DMF or THF

-

Electrophile: Alkyl halide (e.g., Ethyl 2-bromobutyrate for racetam-like cores)[1]

Step-by-Step Protocol:

-

Free Base Liberation (In-situ): Suspend the HCl salt (1.0 eq) in anhydrous THF. Add KOtBu (2.1 eq) at 0°C. Validation: Solution should become clear/cloudy white; ensure pH > 10.

-

Protection (Optional but Recommended): If selective N1-alkylation is required, first protect the primary amine with

(1.1 eq) and TEA in DCM. Verify product via TLC (ninhydrin stain: amine spot disappears). -

Deprotonation: To the N-Boc protected intermediate in dry DMF at 0°C, add NaH (1.2 eq, 60% dispersion). Stir for 30 min. Observation: Hydrogen gas evolution ceases.

-

Alkylation: Add the alkyl halide dropwise. Warm to Room Temperature (RT) and stir for 4-12h.

-

Workup: Quench with

, extract with EtOAc. -

Deprotection: Treat with 4M HCl in Dioxane to yield the final functionalized amine salt.

3.2 Quality Control & Characterization

-

Chiral HPLC: Essential to verify that racemization did not occur during synthesis.

-

NMR: The methylene protons at C4 (

) typically appear as a doublet/multiplet around 2.8-3.0 ppm.[1]

Synthetic Pathway Visualization

The following diagram outlines the workflow for converting the raw scaffold into a bioactive SV2A ligand or Antibacterial agent.

Figure 2: Divergent synthetic pathways utilizing the scaffold for library generation.

Handling and Stability

-

Storage: Hygroscopic solid. Store at -20°C under inert atmosphere (Argon/Nitrogen).

-

Solubility: Highly soluble in water, DMSO, and Methanol. Insoluble in non-polar solvents (Hexane, Ether).

-

Safety: Irritant. Standard PPE required. No specific acute toxicity data available for the pure intermediate; treat as a potential bioactive GABA analog.

References

-

Klitgaard, H., et al. (2016).[6] "Brivaracetam: Rationale for discovery and preclinical profile of a selective SV2A ligand for epilepsy treatment." Epilepsia, 57(4), 538–548.[6]

-

Noyer, M., et al. (2011). "Binding characteristics of brivaracetam, a selective, high affinity SV2A ligand in rat, mouse and human brain."[7] European Journal of Pharmacology, 668(3), 414-424.

-

Mao, G., et al. (2023). "Recent insights about pyrrolidine core skeletons in pharmacology." Molecules, 28(18). (Review of pyrrolidine scaffold utility).

-

PubChem Compound Summary. (2024). "4-(Aminomethyl)pyrrolidin-2-one hydrochloride."[1][2][3][4][5] CID 69843666. [1]

Sources

- 1. 4-(4-((5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl)phenyl)morpholin-3-one hydrochloride | C14H18ClN3O4 | CID 16037077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. (4R)-4-(aminomethyl)pyrrolidin-2-one hydrochloride,1434126-92-7-Amadis Chemical [amadischem.com]

- 4. chemscene.com [chemscene.com]

- 5. eMolecules 4-(aminomethyl)pyrrolidin-2-one hydrochloride | 1400764-39-7 | Fisher Scientific [fishersci.com]

- 6. Brivaracetam: Rationale for discovery and preclinical profile of a selective SV2A ligand for epilepsy treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Binding characteristics of brivaracetam, a selective, high affinity SV2A ligand in rat, mouse and human brain: relationship to anti-convulsant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-4-(Aminomethyl)pyrrolidin-2-one Hydrochloride: A Strategic Scaffold in Medicinal Chemistry

Topic: (R)-4-(Aminomethyl)pyrrolidin-2-one Hydrochloride: Technical Monograph Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary

(R)-4-(Aminomethyl)pyrrolidin-2-one hydrochloride (CAS: 1434126-92-7) represents a high-value chiral building block in the synthesis of next-generation pharmaceuticals. Structurally, it is a cyclic analogue of

Chemical Identity & Physicochemical Profile[1][2][3][4]

The compound is defined by a pyrrolidin-2-one ring substituted at the 4-position with an aminomethyl group in the (R)-configuration, stabilized as a hydrochloride salt.[1][2][3]

Table 1: Critical Chemical Constants

| Parameter | Specification |

| IUPAC Name | (4R)-4-(Aminomethyl)pyrrolidin-2-one hydrochloride |

| CAS Number | 1434126-92-7 |

| Molecular Formula | C |

| Molecular Weight | 150.61 g/mol |

| Chiral Center | C4 (R-configuration) |

| Appearance | White to off-white crystalline solid |

| Solubility | Highly soluble in water, methanol; sparingly soluble in THF, DCM |

| Melting Point | 165–170 °C (Decomposes) |

| pKa (Calculated) | ~9.5 (Primary amine), ~-0.5 (Amide nitrogen) |

Synthetic Methodology: The "Self-Validating" Protocol

The synthesis of the enantiopure (R)-isomer presents a challenge due to the remote chiral center at C4. While asymmetric hydrogenation is possible, the most robust, scalable laboratory protocol relies on a Michael Addition-Reduction-Resolution sequence. This pathway is favored for its use of accessible reagents (Itaconic acid) and high reproducibility.

Mechanism of Action & Rationale

The synthesis begins with Itaconic acid, a renewable feedstock. The strategy involves:

-

Michael Addition: Nitromethane adds to the

-unsaturated system. -

Reductive Cyclization: Hydrogenation reduces the nitro group to an amine, which spontaneously attacks the methyl ester to close the lactam ring.

-

Optical Resolution: The racemic intermediate is resolved using a chiral acid.

Step-by-Step Protocol

Stage I: Preparation of rac-4-(Nitromethyl)succinate

-

Reagents: Dimethyl itaconate (1.0 eq), Nitromethane (1.2 eq), DBU (0.1 eq).

-

Procedure:

-

Dissolve dimethyl itaconate in dry THF.

-

Add nitromethane followed by dropwise addition of DBU at 0°C to minimize polymerization.

-

Stir at ambient temperature for 16 hours.

-

Validation: TLC (Hexane/EtOAc 7:3) should show disappearance of the starting alkene.

-

Workup: Quench with dilute HCl, extract with EtOAc, and concentrate to yield the nitro-diester oil.

-

Stage II: Reductive Cyclization to rac-Lactam

-

Reagents: Nitro-diester intermediate, Raney Nickel (20 wt%), H

(50 psi), Methanol. -

Procedure:

-

Charge the hydrogenation vessel with the nitro-diester and methanol.

-

Add Raney Nickel (Caution: Pyrophoric).

-

Pressurize with Hydrogen (50 psi) and heat to 50°C for 24 hours.

-

Mechanism: The nitro group reduces to a primary amine, which undergoes intramolecular nucleophilic acyl substitution with the adjacent ester, releasing methanol and forming the ring.

-

Workup: Filter catalyst over Celite. Concentrate filtrate to obtain crude rac-4-(aminomethyl)pyrrolidin-2-one.

-

Stage III: Classical Resolution for (R)-Isomer

-

Reagents: rac-Amine, (S)-(+)-Mandelic acid (0.5 eq), Isopropanol (IPA).

-

Procedure:

-

Dissolve the racemic free base in hot IPA.

-

Add (S)-(+)-Mandelic acid.

-

Cool slowly to 4°C to crystallize the diastereomeric salt.

-

Validation: Check optical rotation of the liberated base. Recrystallize until enantiomeric excess (ee) > 98%.

-

Salt Exchange: Treat the salt with HCl/Dioxane to precipitate the target (R)-4-(aminomethyl)pyrrolidin-2-one hydrochloride.

-

Synthetic Workflow Diagram

Figure 1: Synthetic route from Itaconic acid illustrating the Michael addition, reductive cyclization, and optical resolution steps.

Medicinal Chemistry Applications

The (R)-4-(aminomethyl)pyrrolidin-2-one scaffold is a "privileged structure" in drug design due to its ability to mimic the transition states of peptide bonds and its structural congruence with the neurotransmitter GABA.

Pharmacophore Logic

-

GABA Mimicry: The pyrrolidone ring constrains the GABA backbone, reducing conformational entropy and increasing binding affinity to GABA

or GABA -

Rigid Linker: In antibiotic design (e.g., fluoroquinolones), the pyrrolidine ring projects the aminomethyl group into a specific region of the DNA gyrase active site, enhancing potency against Gram-positive bacteria.

Key Therapeutic Areas

-

Antiepileptics (SV2A Ligands): This compound is a direct structural homolog of the side chain found in Brivaracetam (which uses a 4-propyl group). The aminomethyl variant offers a handle for further derivatization (e.g., reductive amination) to create novel SV2A ligands with altered lipophilicity (LogP).

-

Antimicrobials: Used as the C7-side chain in novel naphthyridone antibiotics, improving solubility and half-life compared to piperazine analogues.

-

Peptidomimetics: Acts as a

-turn mimetic in synthetic peptides, stabilizing secondary structures in protease inhibitors.

Structure-Activity Relationship (SAR) Map

Figure 2: Structure-Activity Relationship (SAR) highlighting the functional zones of the scaffold for medicinal chemistry optimization.

Handling, Stability & Analytics

Handling Protocols

-

Hygroscopicity: The hydrochloride salt is hygroscopic. It must be stored in a desiccator or under an inert atmosphere (Argon/Nitrogen) at 2–8°C.

-

Safety: While not classified as highly toxic, pyrrolidones can be skin irritants. Standard PPE (gloves, goggles, lab coat) is mandatory. The free base is an amine and may absorb CO

from the air.

Analytical Validation

To ensure the integrity of the (R)-enantiomer, the following analytical controls are required:

| Method | Purpose | Acceptance Criteria |

| 1H NMR (D | Structural Confirmation | Diagnostic signals: |

| Chiral HPLC | Enantiomeric Purity | Column: Chiralpak AD-H or equivalent. Mobile Phase: Hexane/IPA/DEA. ee > 98% . |

| Titration | Salt Stoichiometry | AgNO |

References

-

Synthesis of Pyrrolidin-2-ones via Michael Addition

-

Itaconic Acid as a Precursor

- Source: "Conversion of itaconic acid to 3- and 4-methyl-2-pyrrolidone.

-

Medicinal Chemistry of Pyrrolidines

-

Source: "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." Molecules, 2020.[5]

-

-

Brivaracetam Structural Analogues

- Source: "Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug." ACS Omega, 2022.

-

Chemical Identity & CAS Verification

-

Source: ChemScene Product Data: (R)-4-(Aminomethyl)pyrrolidin-2-one hydrochloride.[3]

-

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 761440-06-6,7-Amino-2-methylisoindolin-1-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. chemscene.com [chemscene.com]

- 4. researchgate.net [researchgate.net]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Technical Safety & Handling Guide: (R)-4-(Aminomethyl)pyrrolidin-2-one Hydrochloride

[1][2]

Executive Summary & Compound Profile

Target Compound: (R)-4-(Aminomethyl)pyrrolidin-2-one hydrochloride CAS Number: 1434126-92-7 Role: Chiral Building Block / Intermediate in Drug Discovery[1][2]

This guide provides a technical framework for the safe handling, storage, and experimental utilization of (R)-4-(Aminomethyl)pyrrolidin-2-one hydrochloride.[1][2] As a chiral amine salt, this compound is frequently employed in the synthesis of pyrrolidine-based organocatalysts and GABA (gamma-aminobutyric acid) analogues.[1][2] Its hydrochloride salt form imparts specific physical properties—notably increased water solubility and hygroscopicity—that necessitate precise handling protocols to maintain chemical integrity and operator safety.[1][2]

Chemical Identity Table

| Property | Specification |

| IUPAC Name | (4R)-4-(Aminomethyl)pyrrolidin-2-one hydrochloride |

| Molecular Formula | C₅H₁₁ClN₂O |

| Molecular Weight | 150.61 g/mol |

| Physical State | Solid (Powder or Crystalline) |

| Solubility | High in Water, Methanol; Low in non-polar solvents |

| Chirality | R-enantiomer (Critical for stereoselective synthesis) |

Hazard Identification & Risk Assessment (GHS)

Based on authoritative classifications for the specific CAS 1434126-92-7, this compound is classified primarily as an Irritant and Harmful substance.[1][2] Unlike its free-base counterparts or N-methylpyrrolidone (NMP) analogues which may be corrosive liquids, the HCl salt presents as a solid, reducing volatility risks but introducing dust inhalation hazards.[1][2]

GHS Classification[1][9][10][11][12]

-

Acute Toxicity (Oral): Category 4 (H302 - Harmful if swallowed)[1]

-

Skin Corrosion/Irritation: Category 2 (H315 - Causes skin irritation)[1][3]

-

Serious Eye Damage/Irritation: Category 2A (H319 - Causes serious eye irritation)[1]

-

STOT - Single Exposure: Category 3 (H335 - May cause respiratory irritation)[1][2]

Toxicological Context

The primary physiological risk stems from the compound's acidic nature (upon hydrolysis) and the reactivity of the primary amine group.[1][2]

-

Inhalation: Dust particles can deposit in the upper respiratory tract.[1][2] The hygroscopic nature of the salt means it will rapidly absorb moisture from mucous membranes, creating a localized acidic environment (HCl release) that causes irritation or inflammation.[1][2]

-

Ocular Contact: Direct contact with the solid or concentrated solutions can cause severe irritation due to the combined effects of pH deviation and abrasive mechanical action.[1][2]

Technical Handling Protocols

Expertise Insight: The handling of amine hydrochloride salts requires balancing containment (to prevent dust) with moisture control (to prevent clumping and degradation).[2]

Engineering Controls

-

Primary Containment: All weighing and transfer operations must be performed inside a Chemical Fume Hood or a Powder Containment Enclosure .[1][2]

-

Air Velocity: Ensure face velocity is maintained between 0.3 – 0.5 m/s to capture dust without creating turbulence that disperses the powder.[1][2]

Personal Protective Equipment (PPE)

-

Respiratory: If fume hood availability is compromised or during spill cleanup, use a P95/P100 particulate respirator .[1][2]

-

Dermal: Nitrile gloves (minimum thickness 0.11 mm) are sufficient for incidental contact.[1][2] Double-gloving is recommended during dissolution steps.[1][2]

-

Ocular: Chemical safety goggles are mandatory.[1][2] Safety glasses are insufficient due to the risk of airborne dust entering from the side.[1][2]

Experimental Workflow: Solubilization & Reaction Setup

This protocol ensures safe dissolution while mitigating exotherms and purity loss.[1][2]

-

Pre-Weighing Preparation:

-

Transfer:

-

Dissolution:

-

Thermodynamics: The dissolution of amine hydrochlorides can be slightly exothermic.[1][2] Add solvent slowly to the solid with gentle stirring.[1][2]

-

Neutralization (If Free Base is needed): If the protocol requires the free amine, treat the aqueous solution with a stoichiometric amount of base (e.g., NaOH or NaHCO₃) before organic extraction.[1] Caution: This generates heat and may release volatile free amine vapors; perform strictly in a fume hood.[1][2]

Storage, Stability & Incompatibility

Trustworthiness: Improper storage is the leading cause of "failed" reactions involving this class of compounds.[1][2]

-

Hygroscopicity: The HCl salt is prone to absorbing atmospheric water.[1][2] This alters the effective molecular weight (leading to stoichiometry errors) and can facilitate hydrolysis of the lactam ring over time.[1][2]

-

Conditions: Store at 2-8°C (Refrigerated) in a tightly sealed container. Use a desiccator if long-term storage is required after opening.[1][2]

-

Incompatibilities:

Emergency Response & First Aid

Authoritative Grounding: Procedures align with standard chemical safety practices for irritant solids.

Spill Management Logic

Scenario: Powder Spill on Benchtop.

-

PPE Up: Don goggles, double gloves, and respiratory protection.[1][2]

-

Containment: Cover the spill with a damp paper towel (to prevent dust dispersal) or use a dedicated chemical vacuum with HEPA filtration.[1][2]

-

Neutralization: Wipe the area with a dilute sodium bicarbonate solution to neutralize potential acidity, followed by water.[1][2]

First Aid Measures

-

Eye Contact: Rinse cautiously with water for at least 15 minutes.[1][2][4][5] Lift eyelids to ensure flushing of trapped particles.[1][2] Seek medical attention immediately.

-

Skin Contact: Wash with soap and plenty of water.[1][2][6][5] Remove contaminated clothing.[1][2][6][3][5]

-

Ingestion: Rinse mouth. Do not induce vomiting. Call a Poison Center.[1][2][6]

Visualization & Decision Logic

Diagram 1: Safe Handling Decision Matrix

This workflow guides the researcher through the decision process for handling the solid versus the solution state.[1][2]

Caption: Decision matrix for handling (R)-4-(Aminomethyl)pyrrolidin-2-one HCl, highlighting critical control points for dust and pH-dependent risks.

Diagram 2: Emergency Response Logic Flow

A clear, step-by-step logic flow for responding to exposure incidents.

Caption: Immediate response workflow for exposure incidents involving the target compound.

References

An In-depth Technical Guide to the Solubility Profile of (R)-4-(Aminomethyl)pyrrolidin-2-one Hydrochloride

This guide provides a comprehensive technical overview of the solubility profile of (R)-4-(aminomethyl)pyrrolidin-2-one hydrochloride. It is intended for researchers, scientists, and drug development professionals who are working with this compound and require a deep understanding of its solubility characteristics. This document will delve into the theoretical and practical aspects of its solubility, offering insights into the experimental design and interpretation of solubility data.

Introduction to (R)-4-(Aminomethyl)pyrrolidin-2-one Hydrochloride

(R)-4-(aminomethyl)pyrrolidin-2-one hydrochloride is a chiral intermediate with the chemical formula C₅H₁₁ClN₂O.[1][2] It is a key building block in the synthesis of various pharmaceutical compounds. The pyrrolidin-2-one core is a prevalent scaffold in medicinal chemistry, known for its ability to participate in various biological interactions.[3] The presence of an aminomethyl group and its formulation as a hydrochloride salt significantly influence its physicochemical properties, most notably its solubility. Understanding this profile is paramount for its effective use in synthetic chemistry, purification, and formulation development.

Compound Identification:

| Property | Value |

|---|---|

| IUPAC Name | (4R)-4-(aminomethyl)pyrrolidin-2-one;hydrochloride[1] |

| CAS Number | 1434126-92-7[1] |

| Molecular Formula | C₅H₁₁ClN₂O[2] |

| Molecular Weight | 150.61 g/mol [2] |

Theoretical Framework for Solubility

The solubility of (R)-4-(aminomethyl)pyrrolidin-2-one hydrochloride is governed by the interplay of its molecular structure and the properties of the solvent. The molecule possesses a polar lactam ring, a primary amine, and exists as a hydrochloride salt. This combination suggests a high affinity for polar protic solvents.

The dissolution process can be understood through thermodynamic principles. The overall Gibbs free energy of solution (ΔG_sol) must be negative for dissolution to occur. This is influenced by the enthalpy of solution (ΔH_sol), which involves breaking the solute-solute and solvent-solvent interactions and forming new solute-solvent interactions, and the entropy of solution (ΔS_sol).

For a hydrochloride salt, the dissolution in water involves the dissociation of the ionic lattice and the hydration of the resulting ions. The primary amine will be protonated, leading to the formation of a quaternary ammonium salt, which enhances its water solubility.[4][5]

Qualitative Solubility Profile

While specific quantitative data is not extensively published, a qualitative solubility profile can be inferred based on the structure and general chemical principles. The parent molecule, pyrrolidine, is miscible with water and most organic solvents.[6] Similarly, 2-pyrrolidone is very soluble in water and a range of organic solvents.[7] The hydrochloride salt form of (R)-4-(aminomethyl)pyrrolidin-2-one is expected to be highly soluble in aqueous solutions and polar protic solvents like methanol and ethanol. Its solubility is anticipated to be lower in less polar organic solvents.

Key Factors Influencing Solubility

The solubility of (R)-4-(aminomethyl)pyrrolidin-2-one hydrochloride is not a fixed value but is influenced by several environmental factors.

Effect of pH

The pH of the aqueous medium is a critical determinant of the solubility of this compound.[8] As a hydrochloride salt of a primary amine, its solubility is pH-dependent. In acidic to neutral pH, the amine group will be protonated (R-CH₂NH₃⁺), favoring dissolution in aqueous media. As the pH increases into the alkaline range, the amine will be deprotonated to its free base form (R-CH₂NH₂), which is expected to be less soluble. The pH-solubility profile is crucial for developing aqueous formulations and for designing purification strategies.[9]

Common Ion Effect

In solutions containing a common ion (chloride), the solubility of (R)-4-(aminomethyl)pyrrolidin-2-one hydrochloride can be suppressed.[9] According to Le Chatelier's principle, an increase in the concentration of the chloride ion in the solution will shift the dissolution equilibrium to the left, favoring the solid, undissolved state. This is an important consideration in buffered systems containing chloride salts.

Temperature

The effect of temperature on solubility is dictated by the enthalpy of solution. For most solids, the dissolution process is endothermic, meaning that solubility increases with an increase in temperature. However, this is not a universal rule and must be determined experimentally. Understanding the temperature dependence is vital for crystallization processes and for determining appropriate storage conditions.

Solvent Polarity

The principle of "like dissolves like" is fundamental to predicting solubility. (R)-4-(aminomethyl)pyrrolidin-2-one hydrochloride, being a polar, ionic compound, will exhibit higher solubility in polar solvents that can effectively solvate the ions. A summary of expected solubility in various solvents is presented below.

Table 1: Predicted Qualitative Solubility of (R)-4-(Aminomethyl)pyrrolidin-2-one Hydrochloride in Common Solvents

| Solvent | Polarity (Dielectric Constant) | Solvent Type | Predicted Solubility | Rationale |

| Water | 80.1 | Polar Protic | Very High | Forms strong hydrogen bonds and solvates the ions effectively. |

| Methanol | 32.7 | Polar Protic | High | Capable of hydrogen bonding and has a high dielectric constant. |

| Ethanol | 24.5 | Polar Protic | Moderate to High | Good hydrogen bonding capability, but lower polarity than methanol. |

| Isopropanol | 19.9 | Polar Protic | Moderate | Lower polarity and increased steric hindrance compared to ethanol. |

| Acetonitrile | 37.5 | Polar Aprotic | Low to Moderate | High polarity but lacks hydrogen bond donating ability. |

| Acetone | 20.7 | Polar Aprotic | Low | Moderate polarity, but a poor hydrogen bond donor. |

| Dichloromethane | 9.1 | Nonpolar | Very Low | Low polarity and inability to form strong interactions with the salt. |

| Toluene | 2.4 | Nonpolar | Insoluble | Very low polarity. |

| Hexane | 1.9 | Nonpolar | Insoluble | Nonpolar solvent with weak intermolecular forces. |

Experimental Determination of Solubility

Accurate determination of the solubility profile requires rigorous experimental work. The following section outlines the standard methodologies.

Solid-State Characterization

Before any solubility measurements, it is crucial to characterize the solid form of the material. Polymorphism can significantly impact solubility, and different crystalline forms may exhibit different solubilities.[10][11]

Recommended Techniques:

-

Powder X-ray Diffraction (PXRD): To determine the crystalline form and assess purity.[10]

-

Differential Scanning Calorimetry (DSC): To determine the melting point and identify any polymorphic transitions.

-

Thermogravimetric Analysis (TGA): To assess thermal stability and the presence of solvates.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[12][13]

Protocol:

-

Preparation: Add an excess amount of (R)-4-(aminomethyl)pyrrolidin-2-one hydrochloride to a known volume of the selected solvent in a sealed container. The presence of excess solid is crucial to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours.

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration through a fine-pored filter (e.g., 0.22 µm).

-

Quantification: Analyze the concentration of the solute in the clear filtrate using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method.[13]

-

Solid Residue Analysis: Analyze the remaining solid using PXRD to confirm that no phase change occurred during the experiment.

Diagram 1: Experimental Workflow for Equilibrium Solubility Determination

Caption: Workflow for the shake-flask method.

pH-Solubility Profile Determination

To determine the effect of pH, the equilibrium solubility is measured in a series of buffers across a wide pH range (e.g., pH 2 to 10).

Protocol:

-

Prepare a series of buffers with known pH values.

-

Perform the shake-flask method in each buffer.

-

Measure the equilibrium pH of the saturated solution, as it may differ slightly from the initial buffer pH.

-

Plot the logarithm of the solubility versus the final measured pH.

Diagram 2: Logical Relationship for pH-Dependent Solubility

Caption: Influence of pH on amine protonation and solubility.

Thermodynamic Modeling of Solubility

The experimental solubility data can be fitted to various thermodynamic models to gain deeper insights into the dissolution process.[14][15][16][17][18] The van't Hoff equation can be used to describe the temperature dependence of solubility and to calculate the enthalpy of solution.

Conclusion

The solubility of (R)-4-(aminomethyl)pyrrolidin-2-one hydrochloride is a critical parameter for its application in pharmaceutical development. As a polar, ionic compound, it is expected to be highly soluble in aqueous and polar protic solvents. Its solubility is significantly influenced by pH, temperature, and the presence of common ions. A thorough understanding and experimental determination of its solubility profile, using standardized methods like the shake-flask technique, are essential for process optimization, formulation design, and ensuring consistent product performance. This guide provides the foundational knowledge and experimental framework for researchers to confidently characterize the solubility of this important chemical intermediate.

References

- United States Pharmacopeia (2023). USP Monographs, Brivaracetam. USP-NF.

-

U.S. Food and Drug Administration. (n.d.). BRIVIACT (brivaracetam) Label. Retrieved from [Link]

-

Therapeutic Goods Administration (TGA). (2017). Attachment: Product Information Brivaracetam. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

- Patel, S., et al. (n.d.). Pharmaceutical compositions comprising brivaracetam. Google Patents.

- Contreras, J., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.

-

PubChem. (n.d.). 2-Pyrrolidone. National Institutes of Health. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

- Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. University of Glasgow.

- Wieder, O., et al. (2023). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.

- ChemRxiv. (2023). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles.

-

CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. Retrieved from [Link]

-

Quora. (2017). Why do amines dissolve in hydrochloric acid?. Retrieved from [Link]

- MDPI. (2023).

-

Wikipedia. (n.d.). Amine. Retrieved from [Link]

- Google Patents. (n.d.). Preparation of pyrrolidine and pyrrolidin-2-one derivatives.

- PubMed. (2013). Thermodynamic modeling of activity coefficient and prediction of solubility.

- PubMed. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts.

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterisation. Retrieved from [Link]

- ACS Publications. (2024).

- Chemistry LibreTexts. (2019). The Effects of pH on Solubility.

- Semantic Scholar. (2023). Application of Thermodynamic Models to Predict the Solubility of Biologically Active Substances.

-

PMC. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]

- SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility.

- PubMed. (2007). Solid-state characterization of buspirone hydrochloride polymorphs.

- PubMed. (1995). Preparation and characterization of two crystalline forms of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide (TKS159).

- MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. chemscene.com [chemscene.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. quora.com [quora.com]

- 5. Amine - Wikipedia [en.wikipedia.org]

- 6. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 7. 2-Pyrrolidone | C4H7NO | CID 12025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Solid-state characterization of buspirone hydrochloride polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Preparation and characterization of two crystalline forms of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrroli dinyl]benzamide (TKS159) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. scispace.com [scispace.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chemrxiv.org [chemrxiv.org]

- 16. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. semanticscholar.org [semanticscholar.org]

Technical Guide: (R)-4-(Aminomethyl)pyrrolidin-2-one Hydrochloride as a Chiral Building Block

Executive Summary

(R)-4-(Aminomethyl)pyrrolidin-2-one hydrochloride (CAS: 1434126-92-7) is a high-value chiral scaffold acting as a conformationally restricted analogue of GABA (

This guide details the physicochemical profile, strategic utility, and a validated experimental protocol for incorporating this building block into peptidomimetic and neurological drug candidates.

Chemical Profile & Stereochemical Significance[1][2]

Identity & Properties

| Parameter | Technical Specification |

| IUPAC Name | (4R)-4-(Aminomethyl)pyrrolidin-2-one hydrochloride |

| CAS Number | 1434126-92-7 |

| Formula | C |

| Molecular Weight | 150.61 g/mol |

| Appearance | White to off-white hygroscopic solid |

| Solubility | Highly soluble in H |

| Chiral Purity |

Structural Utility in Drug Design

The (R)-configuration at the C4 position is pharmacologically distinct. While (S)-enantiomers of pyrrolidine derivatives often map to the Pregabalin/Gabapentin binding space (calcium channels), the (R)-4-substituted lactams are privileged scaffolds for SV2A ligands (e.g., Brivaracetam analogues).

Key Pharmacophore Features:

-

Lactam Core: Acts as a hydrogen bond acceptor/donor mimic of the peptide bond, improving metabolic stability against proteases.

-

C4-Aminomethyl Arm: Provides a primary amine handle for amide coupling, sulfonylation, or reductive amination, extending the molecule into specific hydrophobic pockets of the target protein.

-

Conformational Restriction: Reduces the entropic penalty of binding compared to flexible linear GABA analogues.

Strategic Synthesis & Sourcing

Note: While most medicinal chemists purchase this block, understanding its origin ensures quality control.

The industrial synthesis typically follows the Itaconate-Nitroalkane Route :

-

Michael Addition: Nitromethane adds to dialkyl itaconate.

-

Asymmetric Hydrogenation: Establishes the (R)-stereocenter using chiral phosphine ligands (e.g., BINAP or DuPhos).

-

Reductive Cyclization: One-pot reduction of the nitro group to an amine and cyclization to the lactam.

Quality Alert: Commercial batches must be checked for the presence of the des-chloro free base or residual inorganic salts, which can alter stoichiometry in sensitive coupling reactions.

Experimental Protocol: Site-Selective Amide Coupling

Objective: To couple (R)-4-(aminomethyl)pyrrolidin-2-one HCl to a carboxylic acid (R-COOH) without protecting the lactam nitrogen.

Challenge: The lactam nitrogen (

Materials

-

Reagent A: (R)-4-(Aminomethyl)pyrrolidin-2-one HCl (1.0 equiv)

-

Reagent B: Carboxylic Acid (R-COOH) (1.0 equiv)

-

Coupling Agent: HATU (1.1 equiv) or EDC.HCl (1.2 equiv) / HOBt (1.2 equiv)

-

Base: DIPEA (Diisopropylethylamine) (3.0 equiv)

-

Solvent: Anhydrous DMF or DMF/DCM (1:1)

Step-by-Step Workflow

-

Activation:

-

Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).

-

Add HATU (1.1 equiv) and DIPEA (1.0 equiv). Stir at 0°C for 15 minutes to form the activated ester.

-

Why: Pre-activation minimizes racemization of the carboxylic acid component.

-

-

Nucleophile Addition:

-

In a separate vial, dissolve (R)-4-(aminomethyl)pyrrolidin-2-one HCl (1.0 equiv) in minimal DMF.

-

Add remaining DIPEA (2.0 equiv) to neutralize the HCl salt and liberate the free amine.

-

Critical: Add this solution dropwise to the activated ester mixture at 0°C.

-

-

Reaction:

-

Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours.

-

Monitoring: Monitor via LC-MS. The lactam NH (

) is non-reactive under these conditions due to resonance stabilization.

-

-

Work-up (Hydrophilic Product Protocol):

-

Note: The product is likely polar. Standard aqueous extraction may result in loss.

-

Method A (Precipitation): Pour reaction mixture into ice-cold diethyl ether. Filter the precipitate.

-

Method B (Lyophilization): Dilute with water/acetonitrile and lyophilize directly if using volatile buffers, then purify via Reverse-Phase Prep-HPLC.

-

Visualization: Reaction Logic

Figure 1: Selective amide coupling workflow targeting the exocyclic amine while preserving the lactam ring.

Quality Control & Chiral Validation

Ensuring the enantiomeric excess (ee) of the (R)-isomer is critical, as the (S)-isomer may have antagonistic or off-target effects.

| Method | Conditions | Acceptance Criteria |

| 1H NMR | DMSO-d6, 400 MHz | Confirm integration of -CH2-NH- protons (approx 2.8-3.0 ppm) and Lactam NH (approx 7.5 ppm). |

| Chiral HPLC | Column: Chiralpak AD-H or IC. Mobile Phase: Hexane/IPA/DEA (80:20:0.1). | > 98.0% ee.[1] The (R)-isomer typically elutes differently than the (S)-isomer; standards required. |

| Water Content | Karl Fischer Titration | < 5.0% (Hygroscopic nature requires strict moisture control). |

Pathway Analysis: Why (R)?

The biological rationale for selecting the (R)-isomer often stems from the binding pocket topology of SV2A.

Figure 2: Theoretical binding logic for SV2A ligands, illustrating the necessity of the (R)-configuration.

References

-

ChemScene. (R)-4-(Aminomethyl)pyrrolidin-2-one hydrochloride Product Page. Retrieved from

-

Kenda, B. M., et al. (2004). Discovery of 4-Substituted Pyrrolidone Butanamides as New Agents with Significant Antiepileptic Activity. Journal of Medicinal Chemistry.[2] (Foundational SAR for 4-substituted pyrrolidones).[3]

-

National Center for Biotechnology Information. PubChem Compound Summary for Pyrrolidine-2-one derivatives.

-

Fluorochem. Product Analysis: (4R)-4-(Aminomethyl)pyrrolidin-2-one HCl.[4][5]

-

Malykh, A. G., & Sadaie, M. R. (2010). Piracetam and piracetam-like drugs: from basic science to novel clinical applications to CNS disorders. Drugs.[6][1][2][7][8][9][10] (Context on Racetam pharmacophores).

Sources

- 1. eMolecules 4-(aminomethyl)pyrrolidin-2-one hydrochloride | 1400764-39-7 | Fisher Scientific [fishersci.com]

- 2. Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. (4R)-4-(aminomethyl)pyrrolidin-2-one hydrochloride,1434126-92-7-Amadis Chemical [amadischem.com]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. enamine.net [enamine.net]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. mdpi.com [mdpi.com]

- 10. A New Chemoenzymatic Synthesis of the Chiral Key Intermediate of the Antiepileptic Brivaracetam [mdpi.com]

Methodological & Application

Experimental protocol for using (R)-4-(Aminomethyl)pyrrolidin-2-one hydrochloride

Technical Application Note: Utilization of (R)-4-(Aminomethyl)pyrrolidin-2-one HCl in Asymmetric Synthesis

Introduction & Chemical Profile

(R)-4-(Aminomethyl)pyrrolidin-2-one hydrochloride (CAS: 1434126-92-7) is a high-value chiral building block widely employed in the synthesis of neuroactive compounds, kinase inhibitors, and peptidomimetics. Structurally, it functions as a conformationally restricted GABA analog and a "privileged scaffold" in medicinal chemistry, offering a polar lactam motif that enhances water solubility and hydrogen-bonding potential in drug candidates.

This guide addresses the specific challenges of handling this hygroscopic salt, liberating the reactive free base without racemization, and selectively functionalizing the exocyclic primary amine in the presence of the lactam nitrogen.

Chemical Identity

-

IUPAC Name: (4R)-4-(aminomethyl)pyrrolidin-2-one hydrochloride

-

Molecular Formula: C₅H₁₀N₂O[1] · HCl

-

Molecular Weight: 150.61 g/mol [2]

-

Key Feature: The C4-chiral center is remote from the carbonyl, making it chemically stable against racemization compared to C2-substituted pyrrolidines, yet stereochemical integrity must be validated.

Material Handling & Storage

Causality: As a hydrochloride salt of a polar amine, this compound is significantly hygroscopic. Moisture absorption alters the stoichiometry of coupling reactions (leading to under-dosing of the amine) and can promote hydrolysis of the lactam ring over long periods.

| Parameter | Specification | Rationale |

| Storage Temp | 2–8°C | Retards degradation; prevents "caking" of the salt. |

| Atmosphere | Inert (Argon/Nitrogen) | Prevents moisture uptake. |

| Solubility | High: | The salt is insoluble in non-polar organic solvents. Free-basing is required for DCM compatibility. |

| Handling | Desiccator equilibration | Allow vial to reach room temp before opening to prevent condensation. |

Experimental Protocols

Protocol A: Controlled Free-Basing & Solubilization

Objective: To liberate the nucleophilic primary amine from the HCl salt for use in organic solvents (DCM/THF) without opening the lactam ring.

Mechanism: The exocyclic amine (

Step-by-Step Methodology:

-

Suspension: Suspend 1.0 equiv of (R)-4-(aminomethyl)pyrrolidin-2-one HCl in dry Dichloromethane (DCM) or Dimethylformamide (DMF). Note: It will not dissolve initially.

-

Neutralization: Add 2.5 equiv of N,N-Diisopropylethylamine (DIPEA) dropwise at 0°C.

-

Why DIPEA? Unlike Triethylamine (TEA), DIPEA is less nucleophilic and minimizes the risk of side reactions.

-

Observation: The suspension should clear as the lipophilic free base forms and the DIPEA·HCl salt dissolves (in DMF) or remains soluble.

-

-

Validation (TLC/LCMS): Spot the reaction mixture against the starting material. Use a polar eluent (10% MeOH in DCM + 1%

). The free base will streak less than the salt.

Protocol B: Selective Amide Coupling (HATU Method)

Objective: To couple the primary amine to a carboxylic acid (

Logic: The exocyclic primary amine is significantly more nucleophilic than the amide (lactam) nitrogen. Under standard activation conditions, protection of the lactam nitrogen is not required.

-

Activation: In a separate vial, dissolve Carboxylic Acid (1.0 equiv) in dry DMF (0.1 M concentration). Add HATU (1.1 equiv) and DIPEA (1.5 equiv). Stir for 5 minutes at Room Temperature (RT) to form the activated ester.

-

Addition: Add the "Free-Based Solution" from Protocol A (containing 1.0 equiv amine and excess base) to the activated acid mixture.

-

Reaction: Stir at RT for 2–4 hours.

-

Quench: Dilute with EtOAc. Wash with sat.

(removes unreacted acid) and Brine.-

Critical Warning: Do not use strong acid (1M HCl) for washing if your product is acid-sensitive, though the lactam ring itself is relatively stable to brief acid washes.

-

-

Purification: Flash column chromatography (DCM/MeOH gradient).

Protocol C: Chiral Integrity Validation (Enantiomeric Excess)

Objective: To ensure the (R)-configuration is preserved after reaction.

Method: Derivatization with Mosher's Acid Chloride or Chiral HPLC.

-

Column: Chiralpak IA or IC (Immobilized Amylose/Cellulose).

-

Mobile Phase: Hexane/IPA/Diethylamine (80:20:0.1).

-

Standard: Compare retention time against the racemic (rac)-4-(aminomethyl)pyrrolidin-2-one derivative.

Visualized Workflows

Figure 1: Selective Functionalization Pathway

This diagram illustrates the reactivity difference between the exocyclic amine and the endocyclic lactam, guiding the synthetic strategy.

Caption: Selective activation of the exocyclic amine. The lactam nitrogen remains inert under standard coupling conditions due to resonance stabilization.

Figure 2: Experimental Workflow & QC

Step-by-step logic for handling the salt and validating the product.

Caption: Operational workflow ensuring moisture control and stereochemical verification.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield | Incomplete free-basing; Salt clumping. | Sonication of the initial suspension in DMF/DIPEA is critical before adding the electrophile. |

| Racemization | High temperature or strong base exposure. | Maintain reaction < 30°C. Use DIPEA instead of TEA or inorganic bases. |

| Ring Opening | Hydrolysis of lactam. | Avoid prolonged exposure to aqueous strong acids/bases during workup. Use pH 4-9 buffers. |

References

-

Chemical Identity & Properties: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 71309489, (R)-4-(Aminomethyl)pyrrolidin-2-one hydrochloride. Retrieved from [Link]

-

Pyrrolidinone Scaffold Utility: K. A. Tehrani et al. (2018). "Synthesis and Reactivity of 4-Substituted Pyrrolidin-2-ones." Tetrahedron. Retrieved from [Link] (Generalized reference for scaffold reactivity).

-

Amide Coupling Protocols: Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

Sources

Application Note: (R)-4-(Aminomethyl)pyrrolidin-2-one HCl in Peptidomimetic Synthesis

This Application Note and Protocol guide details the use of (R)-4-(Aminomethyl)pyrrolidin-2-one hydrochloride (CAS: 1434126-92-7) in peptide synthesis.

-Lactam Conformational Constraint / GABA MimeticIntroduction & Scientific Context

(R)-4-(Aminomethyl)pyrrolidin-2-one hydrochloride is a specialized building block used to introduce a conformationally constrained

In drug discovery, this moiety is primarily utilized for:

-

C-Terminal Capping: Protecting peptides from carboxypeptidase degradation by replacing the C-terminal carboxylate with a neutral, stable lactam.[1]

-

Conformational Locking: The lactam ring restricts the rotation of the

and -

Bioavailability Enhancement: The lactam moiety increases lipophilicity compared to a free C-terminal acid or amide, potentially improving Blood-Brain Barrier (BBB) penetration.[1]

Chemical Profile

| Property | Specification |

| CAS Number | 1434126-92-7 |

| Formula | |

| MW | 150.61 g/mol |

| Stereochemistry | (R)-Enantiomer |

| Functional Group | Primary Amine (Nucleophile), Lactam (Electrophile/Neutral) |

| Solubility | High in Water, DMSO, MeOH; Moderate in DMF; Low in DCM |

Strategic Application in Synthesis

Unlike standard amino acids, this compound possesses a non-nucleophilic lactam nitrogen at position 1 and a reactive primary amine at the 4-aminomethyl position. Consequently, it cannot be used for chain elongation from the N-terminus using standard SPPS protocols.[1]

It is exclusively used as a C-Terminal Amine Component.

Synthesis Strategy Selection

-

Method A: Solution Phase Fragment Condensation (Recommended)

-

Method B: Side-Chain Anchoring (Advanced)

-

Anchor the peptide to the resin via an Asp/Glu side chain or a specific linker.[1]

-

Couple the (R)-lactam to the C-terminus while the peptide is still on the solid support.

-

Detailed Experimental Protocols

Protocol 1: Preparation of the Free Base Stock Solution

The hydrochloride salt is acidic and can inhibit coupling efficiency if not properly neutralized.[1]

Reagents:

-

Anhydrous DMF (Dimethylformamide)

-

DIPEA (N,N-Diisopropylethylamine)

Procedure:

-

Weigh 150 mg (1.0 mmol) of the HCl salt into a 4 mL vial.

-

Add 2.0 mL of anhydrous DMF. Vortex until a suspension forms (the salt may not fully dissolve yet).[1]

-

Add 174 µL (1.0 mmol, 1.0 eq) of DIPEA.

-

Vortex vigorously for 1 minute. The solution should clarify as the free amine is liberated and the DIPEA-HCl salt forms (soluble in DMF).

-

Critical Step: Use this solution immediately to prevent potential dimerization or oxidation.[1]

Protocol 2: Solution Phase Coupling (Fragment Condensation)

This protocol describes coupling the lactam to a protected peptide fragment cleaved from 2-CTC resin.

Reagents:

-

Protected Peptide-COOH (1.0 eq)

-

(R)-Lactam Free Base Solution (from Protocol 1) (1.2 eq)

-

HATU (1.1 eq)

-

HOAt (1.1 eq) - Optional, enhances rate

-

DIPEA (2.0 eq for reaction maintenance)

Workflow:

-

Activation: Dissolve the Protected Peptide-COOH (0.1 mmol) in 1 mL DMF. Add HATU (42 mg, 0.11 mmol) and DIPEA (35 µL, 0.2 mmol).[1] Stir for 30 seconds to form the activated ester.

-

Coupling: Add the pre-neutralized (R)-Lactam solution (containing 0.12 mmol amine) to the activated peptide mixture.

-

Reaction: Stir at room temperature under nitrogen for 2–4 hours.

-

Monitoring: Monitor by LC-MS. Look for the mass shift:

.-

Note: The added mass of the lactam fragment (C5H9N2O) is ~113.07 Da.[1]

-

-

Work-up:

Protocol 3: Global Deprotection

-

Dissolve the crude protected peptide-lactam in a cleavage cocktail: TFA/TIPS/Water (95:2.5:2.5) .[1]

-

Stir for 2–3 hours at room temperature.

-

Precipitate the final product in cold diethyl ether.

-

Centrifuge and wash the pellet 3 times with ether.

-

Lyophilize from Water/Acetonitrile.[1]

Visualization of Signaling & Workflow

The following diagram illustrates the chemical logic of incorporating this constraint.

Caption: Workflow for convergent synthesis of C-terminal lactam-constrained peptides via fragment condensation.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Coupling Yield | HCl salt not fully neutralized. | Ensure 1.0 eq DIPEA is added to the lactam stock before mixing with the activated peptide.[1] |

| Precipitation | Poor solubility of the lactam salt in DCM.[1] | Switch solvent to DMF or NMP.[1] Do not use DCM for the coupling step.[1] |

| Racemization | Over-activation of the peptide C-terminus.[1] | Use PyBOP/HOBt instead of HATU if the C-terminal residue is Cys or His.[1] Keep base equivalents strict (< 3 eq total). |

| Extra Peaks in HPLC | Incomplete coupling of the amine.[1] | Double couple (repeat Protocol 2, Step 2-3). Ensure the amine is in excess (1.5 eq).[1] |

References

-

Chemical Identification & Properties

-

General Lactam Peptidomimetics

-

Synthesis of Gamma-Lactam Constraints

-

Coupling Reagents in SPPS

Sources

Strategic Amine Protection of (R)-4-(Aminomethyl)pyrrolidin-2-one Hydrochloride: A Detailed Guide for Researchers

In the landscape of contemporary drug discovery and development, the chiral scaffold of (R)-4-(aminomethyl)pyrrolidin-2-one stands as a pivotal building block for a variety of pharmacologically active agents. Its inherent structural features—a primary amine, a secondary amine within a lactam ring, and a defined stereocenter—necessitate a well-defined protecting group strategy to achieve regioselective functionalization and preserve stereochemical integrity throughout multi-step syntheses. This comprehensive guide provides an in-depth analysis of protecting group strategies for (R)-4-(aminomethyl)pyrrolidin-2-one hydrochloride, offering detailed protocols, comparative data, and expert insights to navigate the complexities of its chemical manipulation.

The Strategic Imperative for Amine Protection

(R)-4-(aminomethyl)pyrrolidin-2-one possesses two nitrogen nucleophiles: a highly reactive primary amine on the side chain and a significantly less nucleophilic secondary amide (lactam) nitrogen. Direct functionalization of the primary amine, for instance, in peptide coupling or alkylation reactions, is often complicated by the basicity of the amine, which can lead to unwanted side reactions or necessitate specific activation protocols. The hydrochloride salt form, while improving stability and handling, requires neutralization prior to reaction, adding a step to the workflow.

A robust protecting group strategy is therefore not merely an ancillary procedure but a cornerstone of any synthetic route involving this molecule. The ideal protecting group should:

-

Selectively mask the primary amine with high efficiency in the presence of the lactam.

-

Be stable to a wide range of reaction conditions planned for subsequent steps.

-

Be removable (deprotected) under conditions that do not compromise the lactam ring or the chiral center.

-

Allow for straightforward purification of the protected product.

This guide will focus on the three most ubiquitously employed amine protecting groups in modern organic synthesis: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).

Comparative Analysis of Protecting Group Strategies

The selection of an appropriate protecting group is contingent upon the overall synthetic plan, particularly the conditions of subsequent reaction and deprotection steps. The concept of "orthogonality" is paramount, referring to the ability to deprotect one functional group without affecting another.[1]

| Protecting Group | Introduction Reagent(s) | Deprotection Condition | Key Advantages | Key Considerations |

| Boc | Di-tert-butyl dicarbonate (Boc)₂O, base (e.g., TEA, NaOH) | Acidic (e.g., TFA, HCl in dioxane) | High yields, stable to a wide range of non-acidic conditions, crystalline products. | Acid-labile, may require scavengers during deprotection.[2] |

| Cbz | Benzyl chloroformate (Cbz-Cl), base (e.g., NaHCO₃, TEA) | Hydrogenolysis (H₂/Pd-C) | Stable to acidic and basic conditions, orthogonal to Boc and Fmoc.[3][4] | Requires specialized hydrogenation equipment, may not be suitable for molecules with other reducible functional groups. |

| Fmoc | Fmoc-OSu or Fmoc-Cl, base (e.g., NaHCO₃, DIEA) | Basic (e.g., Piperidine in DMF) | Orthogonal to Boc and Cbz, deprotection can be monitored by UV. | Base-labile, potential for side reactions with the dibenzofulvene byproduct. |

Experimental Protocols and Methodologies

The following protocols are presented as a starting point for the selective N-protection of (R)-4-(aminomethyl)pyrrolidin-2-one hydrochloride. Optimization may be required based on specific downstream applications and available laboratory resources.

General Procedure for Neutralization of the Hydrochloride Salt

Prior to any protection reaction, the free amine must be liberated from its hydrochloride salt.

Protocol:

-

Suspend (R)-4-(aminomethyl)pyrrolidin-2-one hydrochloride (1.0 eq.) in a suitable solvent (e.g., dichloromethane, THF, or a biphasic mixture with water).

-

Add a base (e.g., triethylamine (1.1 eq.), sodium bicarbonate (1.2 eq. in aqueous solution), or 1M NaOH (1.1 eq.)) and stir at room temperature for 30-60 minutes.

-